3-Nitroacrylate

Electrophilicity Michael acceptor Nitroalkene

3-Nitroacrylate (also referred to as β-nitroacrylate or alkyl 3-nitroacrylate) is a conjugated nitroalkene bearing both a nitro group and an ester carbonyl in α,β-positions relative to the olefin. This dual electron-withdrawing substitution imparts a distinctive electrophilic character that underpins its utility as a versatile building block in organic synthesis, particularly in cycloaddition and Michael-initiated ring-closure (MIRC) cascades.

Molecular Formula C3H2NO4-
Molecular Weight 116.05 g/mol
Cat. No. B1257834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroacrylate
Molecular FormulaC3H2NO4-
Molecular Weight116.05 g/mol
Structural Identifiers
SMILESC(=C[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C3H3NO4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)/p-1/b2-1+
InChIKeyMBNRADMGBBUWJK-OWOJBTEDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroacrylate for Chemical Procurement: Compound Class, Reactivity Profile, and Key Identifiers


3-Nitroacrylate (also referred to as β-nitroacrylate or alkyl 3-nitroacrylate) is a conjugated nitroalkene bearing both a nitro group and an ester carbonyl in α,β-positions relative to the olefin [1]. This dual electron-withdrawing substitution imparts a distinctive electrophilic character that underpins its utility as a versatile building block in organic synthesis, particularly in cycloaddition and Michael-initiated ring-closure (MIRC) cascades [2]. The compound is most commonly handled as its ethyl ester (CAS 1851-82-7), a crystalline solid with a melting point of 36–38 °C and a minimum commercial purity specification of 98% .

Why 3-Nitroacrylate Cannot Be Replaced by Generic Nitroalkenes or Simple Acrylates


The simultaneous presence of two electron-withdrawing groups—nitro and ester—on the same olefinic scaffold creates a reactivity manifold that is absent in singly activated analogs [1]. In classical nitroalkenes such as β-nitrostyrene, electrophilicity is governed solely by the nitro group; in simple acrylates, only the ester contributes. β-Nitroacrylates, by contrast, exhibit both enhanced electrophilicity and a unique chemoselectivity in which the nitroolefin moiety predominates as the Michael acceptor, enabling reaction pathways that cannot be accessed by interchanging with either nitroalkenes or acrylates alone [2]. Furthermore, the crystalline, bench-stable nature of ethyl (E)-3-nitroacrylate distinguishes it from many lower-molecular-weight nitroalkenes that are volatile, thermally labile, or require in-situ generation .

3-Nitroacrylate: Quantitative Differentiation Evidence for Procurement Decisions


Dual Electron-Withdrawing Activation Versus Singly Activated Nitroalkenes or Acrylates

β-Nitroacrylates are distinguished from classical conjugated nitroalkenes (e.g., trans-β-nitrostyrene) and simple acrylates (e.g., ethyl acrylate) by the simultaneous α,β-linkage of both a nitro group and an ester carbonyl to the olefin. This structural feature results in a documented chemoselectivity where the nitroolefin moiety predominates as the reactive Michael acceptor – a behavior not observed in mono-activated analogs [1]. The increased electrophilicity translates into reactions proceeding under milder conditions: for example, alkyl 3-nitroacrylates undergo aza-Michael addition with semicarbazide at room temperature in glacial acetic acid, whereas analogous additions to simple acrylates typically require elevated temperatures or stronger base catalysis [2].

Electrophilicity Michael acceptor Nitroalkene

Bench Stability of Ethyl (E)-3-Nitroacrylate Versus Generic Nitroalkene Instability

Ethyl (E)-3-nitroacrylate is obtained as a yellow crystalline solid (m.p. 36–38 °C) that remains unchanged for months when stored in a refrigerator . This contrasts sharply with the widely documented instability of lower-molecular-weight nitroalkenes such as nitroethylene (b.p. ~98 °C; prone to polymerization) and certain aliphatic nitroolefins that must be generated and used in situ [1]. The crystalline nature also facilitates accurate weighing and formulation compared to liquid or waxy nitroalkene alternatives.

Stability Storage Nitroalkene

DFT-Calculated Activation Barriers for Diels–Alder and Michael Pathways with Furan

Computational studies at the B3LYP/6-31G* level provide quantitative activation barriers for methyl 3-nitroacrylate reacting with furans: concerted Diels–Alder cycloaddition proceeds with activation energies of 11–18 kcal mol⁻¹, while the stepwise Michael addition displays a first-step barrier of approximately 17 kcal mol⁻¹ and a proton-transfer barrier of 48–51 kcal mol⁻¹ [1]. These computed values serve as a reference for reactivity benchmarking and are consistent with the experimentally observed preference for Diels–Alder adduct formation under kinetic control.

DFT calculation Diels-Alder Michael addition Activation energy

Enhanced Endo Selectivity in Diels–Alder Cycloadditions Versus Alternative Dienophiles

Methyl (E)-3-nitroacrylate exhibits enhanced endo diastereoselectivity in Diels–Alder reactions with (E)-1-acetoxybuta-1,3-dienes compared to reactions of the same diene with the widely used dienophile methyl acrylate, where endo/exo ratios are typically modest [1]. The nitro group is proposed to contribute to a more ordered endo transition state through secondary orbital interactions, a feature that is attenuated or absent with simple acrylate dienophiles.

Diels-Alder Endo selectivity Stereoselectivity

Purity Specification and Quality Assurance for Reproducible Synthesis

Commercially sourced ethyl 3-nitroacrylate is supplied with a minimum purity specification of 98% . This high purity, combined with the compound's crystalline nature, ensures reproducible stoichiometry in sensitive reactions such as organocatalytic asymmetric Michael additions or multistep MIRC sequences where impurities from lower-grade nitroalkenes can sequester catalysts or generate side products.

Purity Quality control Procurement

3-Nitroacrylate: High-Value Application Scenarios Supported by Quantitative Evidence


Stereoselective Diels–Alder Cycloadditions for Natural Product Core Synthesis

The enhanced endo selectivity documented for methyl 3-nitroacrylate in [4+2] cycloadditions [1] makes it a preferred dienophile when constructing bicyclic scaffolds with defined stereochemistry, such as the oxanorbornene template used in the total synthesis of oryzoxymycin and polyhydroxylated cyclohexyl β-amino acids [2]. The crystalline, storable nature of the reagent further supports its use in multi-step sequences where reliable procurement of a single, high-purity batch is critical.

Michael-Initiated Ring-Closure (MIRC) Cascades for Heterocycle Synthesis

Alkyl 3-nitroacrylates serve as privileged substrates for MIRC reactions with bifunctional nucleophiles (e.g., cyclohexane-1,3-diones, Meldrum’s acid, semicarbazide), yielding functionalized five- and six-membered carbo- and heterocycles under mild, room-temperature conditions [1]. The dual activation of the olefin enables these cascade processes to proceed with efficiencies that are not attainable with generic nitroalkenes or acrylates, as detailed in the 2019 review by Pelipko et al. [2].

Computational Reaction Design and Mechanistic Benchmarking

The availability of rigorously calculated DFT activation barriers (11–18 kcal mol⁻¹ for Diels–Alder; 17 kcal mol⁻¹ for Michael addition) [1] positions methyl 3-nitroacrylate as a useful computational benchmark for theoreticians developing new DFT functionals, evaluating solvent models, or parameterizing reactivity scales for electron-deficient alkenes.

Organocatalytic Asymmetric Michael Additions

The high electrophilicity arising from dual nitro/ester activation [1] enables 3-nitroacrylates to participate in organocatalytic asymmetric Michael additions with aldehydes and ketones, an application area where the balance between reactivity and selectivity is paramount and where substitution with mono-activated nitroalkenes often leads to diminished yields or enantioselectivities [2].

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